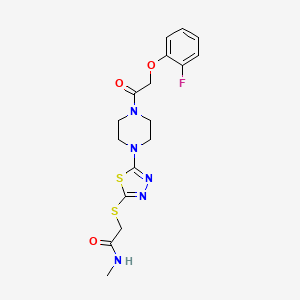

2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different parts of the molecule. For example, the piperazine ring could be formed via a reaction of a suitable diamine and a dihalide. The thiadiazole ring could be synthesized via a condensation reaction of a suitable thioamide and a hydrazine derivative. The fluorophenoxy group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecule contains several heterocyclic rings (piperazine and thiadiazole), which are likely to influence its chemical behavior and interactions with other molecules. The presence of the fluorine atom in the phenoxy group could also have a significant impact on the molecule’s properties, as fluorine is highly electronegative and can form strong bonds with carbon.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the acetyl group could undergo hydrolysis, the piperazine ring could undergo alkylation, and the thiadiazole ring could undergo reactions at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the acetyl group and the fluorophenoxy group) and the heterocyclic rings could influence the compound’s solubility, reactivity, and stability.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, suggesting potential as antimicrobial agents (Z. Xia, 2015).

Antimicrobial and Anticancer Activities

- A study synthesized and evaluated a series of derivatives for their in vitro antimicrobial and anticancer activities. Certain compounds showed significant antimicrobial activity and moderate anticancer potential, highlighting their therapeutic potential (S. Mehta et al., 2019).

Leishmanicidal Activity

- 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles were synthesized and found to have strong leishmanicidal activity against Leishmania major promastigotes, with certain compounds outperforming the reference drug pentostam (A. Foroumadi et al., 2005).

Antimicrobial Evaluation

- Isoxazolinyl oxazolidinones showed significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, indicating their potential as potent antibacterial agents (V. Varshney et al., 2009).

Insecticidal Activity

- The synthesis of innovative heterocycles incorporating a thiadiazole moiety assessed against the cotton leafworm, Spodoptera littoralis, revealed potential insecticidal properties, suggesting agricultural applications (A. Fadda et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O3S2/c1-19-14(24)11-27-17-21-20-16(28-17)23-8-6-22(7-9-23)15(25)10-26-13-5-3-2-4-12(13)18/h2-5H,6-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVULDUENFNRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)

![Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2650726.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2650728.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2650729.png)

![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B2650737.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)

![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)

![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)